3-(1-Aminocyclopropyl)benzoic acid
Overview
Description
3-(1-Aminocyclopropyl)benzoic acid is a chemical compound with the molecular formula C10H11NO2 . It contains 24 atoms in total, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves complex chemical reactions. For instance, a study on the synthesis of (2-Aminocyclopropyl)phenyl derivatives involved the design and synthesis of (2-aminocyclopropyl)phenyl derivatives with irreversible binding to Lysine-specific demethylase 1 (LSD1) as PET imaging agents for LSD1 in the brain .Molecular Structure Analysis
The molecular structure of this compound is crucial for understanding its properties and functions. A study on the polymorph formation of small amphiphilic molecules, including benzoic acid, benzoates, and benzamide, revealed that these compounds exhibit rich polymorphism due to their rigid and small molecular structures .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, a study on the reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere and in atmospheric water droplets revealed that the potential barriers of the elementary addition reactions of benzoic acid with OH radicals are lower than those of elementary abstraction reactions .Mechanism of Action
While the specific mechanism of action for 3-(1-Aminocyclopropyl)benzoic acid is not clear, it’s known that benzoic acid, a related compound, is conjugated to GLYCINE in the liver and excreted as hippuric acid. As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids .
Safety and Hazards
properties
IUPAC Name |
3-(1-aminocyclopropyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-10(4-5-10)8-3-1-2-7(6-8)9(12)13/h1-3,6H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSYBIOIDVSEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC(=C2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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